molecular formula C17H17N5OS B2953429 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797735-27-3

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2953429
CAS No.: 1797735-27-3
M. Wt: 339.42
InChI Key: CRPDIBTWLQYKKG-UHFFFAOYSA-N
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Description

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-11-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is unique due to its complex tricyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-8-15-19-9-12-10-21(7-5-14(12)22(15)20-11)17(23)13-4-3-6-18-16(13)24-2/h3-4,6,8-9H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPDIBTWLQYKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N=CC=C4)SC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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